5-(Aminomethyl)pyridin-2-amine dihydrochloride
Overview
Description
5-(Aminomethyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3 . It is a white to yellow solid and has a molecular weight of 196.08 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9N3.2ClH/c7-3-5-1-2-6(8)9-4-5;;/h1-2,4H,3,7H2,(H2,8,9);2*1H
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 196.08 .Scientific Research Applications
Synthesis Applications
Synthesis of Imidazo[1,2-a]pyridines : A method for synthesizing 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines has been reported, utilizing a two-step synthesis starting from a related pyridine derivative. This process is beneficial for creating small molecules adaptable to biological target sites and is suitable for combinatorial libraries due to the structural diversity of primary amines (Schmid, Schühle & Austel, 2006).
Ruthenium(II) Complex Synthesis : Research on a ruthenium(II) complex involving 2-(aminomethyl)pyridine revealed the presence of mixed chloride/trifluoromethanesulfonate ligand species. This study enhances understanding of catalytic activity and ligand behavior in such complexes (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).
Novel Compound Synthesis : An exploration of reactions between aminomethyl pyridine and other reactants led to the creation of novel compounds with unique structural configurations, expanding the understanding of pyridine derivative interactions (Shen, 2002).
Catalytic and Chemical Applications
Selective Amination Catalysis : A study demonstrated the use of a palladium-Xantphos complex in selectively aminating polyhalopyridines. This finding has implications for chemoselective catalysis and synthesis methodologies (Ji, Li & Bunnelle, 2003).
Oxyfunctionalization Using Burkholderia sp. : Research involving Burkholderia sp. MAK1 showed the capability of this organism to convert pyridin-2-amines into hydroxy derivatives, offering an environmentally friendly method for modifying pyridine derivatives (Stankevičiūtė et al., 2016).
Chemical Analysis and Properties
Nitrogen-NMR Protonation Studies : NMR studies on 2-(aminomethyl)pyridine have provided insights into the basicity of different nitrogen atoms in the compound, contributing to a better understanding of its chemical properties (Anderegg, Popov & Pregosin, 1986).
Analysis by HPLC : High-performance liquid chromatography (HPLC) has been utilized for the quantitative analysis of 2-chloro-5-aminomethyl pyridine, highlighting the importance of accurate measurement techniques in chemical research (Wang Yue-feng, 2007).
Safety and Hazards
properties
IUPAC Name |
5-(aminomethyl)pyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-3-5-1-2-6(8)9-4-5;;/h1-2,4H,3,7H2,(H2,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHJMEDEJJTZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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